molecular formula C19H17ClFN3O2S2 B4174908 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide

Cat. No. B4174908
M. Wt: 437.9 g/mol
InChI Key: XJRJJPMRKMUKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide, also known as compound X, is a novel chemical compound that has recently gained attention in the field of scientific research. It belongs to the class of thiadiazole derivatives and is synthesized through a multi-step process. Compound X has shown promising results in various studies and has the potential to be used in various fields of research.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is not fully understood. However, it is believed to act through various pathways such as the inhibition of enzymes, the activation of signaling pathways, and the modulation of gene expression. Further research is needed to fully understand the mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in cell signaling pathways. Physiologically, N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X has been shown to improve glucose tolerance, insulin sensitivity, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is its versatility. It can be used in various fields of research and has shown promising results in various studies. However, one of the limitations of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the research of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. One area of research is the development of more efficient synthesis methods for N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. Another area of research is the identification of the specific pathways and mechanisms of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. Additionally, further studies are needed to determine the optimal dosage and administration of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X for various applications. Finally, the potential use of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X as a therapeutic agent in various diseases needs to be further explored.

Scientific Research Applications

Compound X has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce oxidative stress.

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2S2/c1-2-15(26-16-10-6-5-9-14(16)21)17(25)22-18-23-24-19(28-18)27-11-12-7-3-4-8-13(12)20/h3-10,15H,2,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRJJPMRKMUKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
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N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide

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